5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole

Catalog No.
S814247
CAS No.
1346602-80-9
M.F
C37H34O4
M. Wt
542.675
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)aniso...

CAS Number

1346602-80-9

Product Name

5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole

IUPAC Name

2-benzyl-1-[5-methoxy-2,4-bis(phenylmethoxy)phenyl]-3-phenylpropan-1-one

Molecular Formula

C37H34O4

Molecular Weight

542.675

InChI

InChI=1S/C37H34O4/c1-39-35-24-33(37(38)32(22-28-14-6-2-7-15-28)23-29-16-8-3-9-17-29)34(40-26-30-18-10-4-11-19-30)25-36(35)41-27-31-20-12-5-13-21-31/h2-21,24-25,32H,22-23,26-27H2,1H3

InChI Key

UJAMPNAOHMKELN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole, with the molecular formula C₃₇H₃₄O₄ and a molecular weight of 542.66 g/mol, is a complex organic compound characterized by its unique structure that includes multiple aromatic groups. It appears as an off-white solid and is known for its crystalline nature. The compound is soluble in dichloromethane and has potential applications in various fields of scientific research due to its structural properties and reactivity .

The chemical reactivity of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole primarily involves electrophilic aromatic substitution due to the presence of multiple aromatic rings. The compound can undergo reactions such as:

  • Nucleophilic substitutions: The methoxy groups can be replaced under appropriate conditions.
  • Oxidation reactions: The benzyl groups may be oxidized to corresponding carboxylic acids.
  • Reduction reactions: The carbonyl group in the ethanone part can be reduced to an alcohol.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Synthesis of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole can be achieved through several methods:

  • Condensation Reactions: Combining benzyl derivatives with appropriate ketones in the presence of a catalyst.
  • Alkylation Reactions: Utilizing alkyl halides with phenolic compounds to introduce benzyl groups.
  • Functional Group Transformations: Modifying existing functional groups through selective reactions.

These methods allow for the controlled synthesis of the compound while maintaining yield and purity .

5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole finds applications in various fields, including:

  • Pharmaceuticals: As a potential precursor or intermediate in drug development.
  • Material Science: In the formulation of polymers or resins due to its structural integrity.
  • Research Chemicals: Used in laboratories for synthetic organic chemistry and material characterization.

The compound's unique properties make it valuable for both academic and industrial applications.

Interaction studies involving 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole could focus on:

  • Protein binding assays: To determine how this compound interacts with biological macromolecules.
  • Receptor binding studies: Assessing its potential as a ligand for various receptors.
  • Metabolic studies: Understanding how this compound is processed within biological systems.

Such studies are crucial for evaluating the safety and efficacy of compounds intended for therapeutic use .

Several compounds share structural similarities with 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole. Here are a few notable examples:

Compound NameStructure FeaturesUnique Characteristics
4-Bis(bromomethyl)benzeneContains bromine substituentsHigher reactivity due to halogen presence
DiphenylmethanolTwo phenyl groups attached to a carbonExhibits different solubility properties
BenzophenoneKetone group flanked by two phenyl ringsKnown for UV absorption properties
2,4-DimethoxyacetophenoneMethoxy groups on an acetophenone backboneUsed in fragrance applications

The uniqueness of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole lies in its specific arrangement of multiple benzyl and methoxy groups, which may confer distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

8.4

Dates

Modify: 2023-08-15

Explore Compound Types